![molecular formula C19H19F3N2OS B2467298 7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide CAS No. 1797572-90-7](/img/structure/B2467298.png)
7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the thiazepane family. It has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Transcription Factor Inhibition
The compound has been examined for cell-based activity, fitting Lipinski's rule of 5, and potential gastrointestinal permeability, showing notable inhibition of transcription mediated by both NF-kappaB and AP-1 transcription factors. This inhibition is significantly influenced by the position and type of substitutions on the pyrimidine ring, highlighting its potential in oral bioavailability and therapeutic applications (Palanki et al., 2000).
Crystal Structure Analysis
The compound's crystal structure has been analyzed in detail, providing insights into its molecular configuration and stability. The study involved the synthesis from diflunisal, a registered anti-inflammatory drug, and confirmed the packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).
Antimicrobial and Antitubercular Activity
A series of derivatives of the compound have demonstrated potential antimicrobial and antitubercular properties. Some derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and M. tuberculosis, comparable to that of rifampicin. This highlights the compound's potential in developing treatments for resistant bacterial strains (Bąk et al., 2020).
Antitumor Activity
The compound's derivative has demonstrated distinct inhibitory capacity against the proliferation of cancer cell lines A549 and BGC-823. This suggests its potential application in cancer treatment strategies, pending further research on its mode of action and effectiveness (Ji et al., 2018).
Antibacterial and Antifungal Activity
Several derivatives of the compound have been synthesized and tested for their antibacterial and antifungal activities. Some derivatives exhibited moderate activities against phytopathogenic fungi, indicating their potential use in agricultural fungicides or pharmaceutical antifungal agents (Wu et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as (s)-fluoxetine , have been known to interact with the Transporter in organisms like Aquifex aeolicus .
Mode of Action
Similar compounds have been found to inhibit the germination of spores and the development of infection structures .
Biochemical Pathways
It’s worth noting that similar compounds have been found to block necrosome formation by specifically inhibiting the phosphorylation of ripk3 in necroptotic cells .
Pharmacokinetics
Similar compounds have been found to have significant oral bioavailability .
Result of Action
The compound has been found to induce an antidepressant-like effect in mice, which is related to the modulation of the serotonergic system, especially the 5-HT1A and 5-HT3 receptors . None of the noradrenergic antagonists prevented the antidepressant-like effect of the compound .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been noted that containers of similar compounds may explode when heated, and their vapors may form explosive mixtures with air . Therefore, it’s crucial to store these compounds properly to ensure their stability and efficacy.
Eigenschaften
IUPAC Name |
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2OS/c20-19(21,22)15-7-4-8-16(13-15)23-18(25)24-10-9-17(26-12-11-24)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBNTFIFNWJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.